N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide is a complex organic compound notable for its structural features and potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological properties, including potential anticancer and antimicrobial activities. The presence of both a quinoline moiety and a benzamide structure suggests its relevance in medicinal chemistry.
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide can be classified as:
The synthesis of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide typically involves multiple steps that may include the formation of the quinoline structure followed by the introduction of the benzamide moiety.
The molecular structure of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide consists of:
Key structural data includes:
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the bromo and chloro substituents, which can enhance its electrophilicity.
The mechanism of action for N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide is not fully elucidated but may involve:
Studies have indicated that similar compounds exhibit significant biological activity against various cancer cell lines, suggesting a potential pathway for therapeutic use .
The physical properties include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance can provide further insights into its structural integrity and purity .
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide has potential applications in:
The synthesis of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide follows a meticulously designed multi-step sequence to construct the dihydroquinoline-benzoheterocycle hybrid scaffold. The convergent approach begins with commercially available 2-aminoacetophenone as the foundational building block. The initial stage involves bromination at the para-position relative to the amino group using bromine in acetic acid at 15-25°C, yielding 2-amino-5-bromoacetophenone with regioselective control . This brominated intermediate subsequently undergoes Skraup-type cyclization with benzaldehyde in the presence of glycerol and sulfuric acid at elevated temperatures (110-120°C) to install the 4-phenylquinoline core. The reaction proceeds via Michael addition, followed by dehydration and oxidation, achieving the 6-bromo-4-phenyl-1,2-dihydroquinolin-2-one framework with the oxo group positioned at C2 [4]. The final hybridization stage incorporates the chlorinated benzoheterocycle through amide bond formation between the C3-amino group of the quinoline core and 4-chlorobenzoic acid derivatives, typically mediated by carbodiimide coupling agents .
Table 1: Synthetic Pathway for Dihydroquinoline-Benzoheterocycle Hybridization
Step | Starting Material | Reaction | Key Conditions | Product |
---|---|---|---|---|
1 | 2-Aminoacetophenone | Regioselective bromination | Br₂/AcOH, 15-25°C | 2-Amino-5-bromoacetophenone |
2 | 2-Amino-5-bromoacetophenone + Benzaldehyde | Skraup cyclization | Glycerol/H₂SO₄, 110-120°C | 6-Bromo-4-phenyl-1,2-dihydroquinolin-2-one |
3 | Quinoline intermediate + 4-Chlorobenzoyl chloride | Amide coupling | DCM, base, 0°C to RT | Target hybrid compound |
The critical control parameter in this sequence is the strict anhydrous environment during cyclization, as water presence promotes hydrolytic byproducts. Research indicates that substituting benzaldehyde with substituted benzaldehydes at this stage allows modular diversification of the C4-aryl moiety, though the unsubstituted phenyl derivative delivers optimal yields (68-72%) for the target compound [4].
Position-specific halogenation requires orthogonal strategies to ensure regiochemical fidelity. Electrophilic aromatic bromination at C6 of the quinoline nucleus exploits the strong activating effect of the ortho-aminoacetophenone moiety, directing bromine exclusively to the para position. This regioselectivity is governed by the resonance donation from the amino group, making C5 and C6 positions most nucleophilic. Kinetic control at reduced temperatures (15-25°C) prevents di-bromination, achieving >95% mono-bromination selectivity . The 4-chlorobenzoyl component is typically introduced as a pre-halogenated building block (4-chlorobenzoic acid or acid chloride) rather than via direct functionalization of the quinoline core. This approach circumvents competitive halogenation at multiple sites on the complex heterocycle. For the chlorination step, nucleophilic chlorodehydroxylation using thionyl chloride on 4-hydroxybenzoic acid proves inefficient due to esterification side reactions. Instead, commercially available 4-chlorobenzoic acid serves as the preferred coupling partner, ensuring consistent halogen positioning without requiring post-synthetic halogenation on the assembled hybrid molecule [6].
Quinoline ring closure constitutes the pivotal transformation in this synthesis, with acid-catalyzed cyclization providing the most efficient route. The optimized protocol employs phosphorus oxychloride (POCl₃) as both cyclization agent and dehydrating solvent under reflux conditions (105-110°C) for 6-8 hours. This method achieves 85-90% conversion from the intermediate enone formed during Skraup condensation [4]. Alternative cyclization agents demonstrate significant limitations: polyphosphoric acid (PPA) induces excessive charring, while Eaton’s reagent (P₂O₅ in methanesulfonic acid) complicates product isolation. Solvent effects are pronounced, with aprotic polar solvents like 1,2-dichloroethane enhancing reaction homogeneity and yield compared to non-polar alternatives. Microwave-assisted cyclization at 150°C reduces reaction time to 20-30 minutes but offers no significant yield improvement while presenting scalability challenges [4]. Post-cyclization, careful quenching into ice-water followed by neutralization with ammonium hydroxide prevents decomposition of the acid-labile dihydroquinoline product. The 2-oxo functionality remains intact under these conditions without requiring protective group strategies .
The critical amide bond formation between 6-bromo-4-phenyl-1,2-dihydroquinolin-2-one-3-amine and 4-chlorobenzoic acid employs carbodiimide-mediated activation. Dicyclohexylcarbodiimide (DCC) serves as the optimal coupling agent in dichloromethane at 0-5°C, followed by gradual warming to ambient temperature over 12 hours. This controlled temperature profile minimizes racemization and suppresses N-acylurea formation [5]. Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction by facilitating O-acylisourea intermediate formation, reducing reaction time from 24 to 8 hours while improving yields from 65% to 82% [5]. Solvent screening reveals dichloromethane’s superiority over tetrahydrofuran or dimethylformamide in minimizing quinoline nitrogen alkylation side products. Post-coupling, the precipitated dicyclohexylurea byproduct is removed by filtration, and the crude product exhibits high purity (>90% by HPLC) before recrystallization. X-ray crystallographic analysis of analogous benzamide-quinoline hybrids confirms the trans configuration of the amide bond and near-perpendicular orientation between the chlorophenyl ring and quinoline plane, minimizing steric congestion [5].
Final purification leverages differential solubility through recrystallization, which simultaneously removes halogenated impurities and enhances crystalline perfection. Screening of 12 solvent systems identified ethyl acetate/n-hexane (1:3 v/v) as optimal, providing well-defined needles with >99% chromatographic purity after single recrystallization . Critical parameters include:
Table 2: Recrystallization Optimization for Target Compound
Solvent System | Crystal Form | Recovery (%) | Purity (%) | Key Observation |
---|---|---|---|---|
Methanol | Thin plates | 65 | 95 | Partial decomposition |
Ethanol | Micro-needles | 70 | 96 | Solvate formation |
Acetonitrile | Shards | 60 | 97 | Low recovery |
Ethyl acetate | Prisms | 75 | 98 | High solvent retention |
Ethyl acetate/n-hexane (1:3) | Needles | 85 | >99 | Optimal morphology |
Dichloromethane/n-hexane | Amorphous | 50 | 92 | Poor crystallization |
The crystallization mother liquor retains approximately 12-15% product, recoverable through anti-solvent precipitation with water, increasing overall yield to 78% from 68% in the initial crop. Multi-dimensional optimization (solvent ratio, cooling profile, seeding) enables kilogram-scale production with consistent polymorphic Form I, confirmed by powder X-ray diffraction. This form exhibits superior filtration characteristics and bulk density (0.42 g/cm³) compared to Form II obtained from ethanol recrystallization . Final isolated yields for the entire sequence range from 52-55% after recrystallization, with the cyclization and amidation steps constituting the principal yield-limiting stages [5].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1